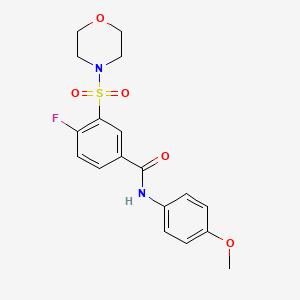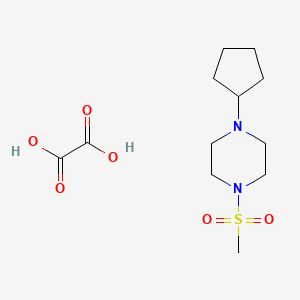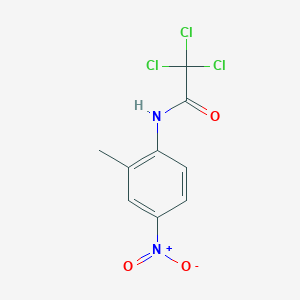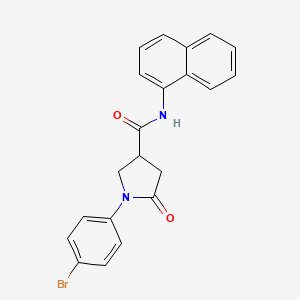
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide, also known as FMMSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes and proteins involved in cell growth and survival. It may also interfere with the signaling pathways that regulate cell proliferation and apoptosis.
Biochemical and Physiological Effects:
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase and cholinesterase. It can also affect the expression of genes involved in cell growth and survival. In addition, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been found to have an effect on the cardiovascular system, causing a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
One advantage of using 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its high potency and selectivity. It has been found to have a low toxicity profile and can be easily synthesized. However, one limitation is that it may not be suitable for use in vivo due to its poor solubility and bioavailability.
Future Directions
There are several future directions for research on 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is the development of more potent and selective analogs of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide. These analogs may have improved therapeutic potential and fewer side effects. Finally, more studies are needed to elucidate the mechanism of action of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide and its effects on various biological pathways.
Conclusion:
In conclusion, 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide is a sulfonamide compound that has been widely used in scientific research. It has potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. Its mechanism of action is not fully understood, but it has been found to have various biochemical and physiological effects. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide involves a series of chemical reactions. The starting materials are 4-fluoroaniline, 4-methoxybenzoyl chloride, and morpholine. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The product is then purified by column chromatography or recrystallization.
Scientific Research Applications
4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been used in various scientific research studies, particularly in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. 4-fluoro-N-(4-methoxyphenyl)-3-(4-morpholinylsulfonyl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
properties
IUPAC Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O5S/c1-25-15-5-3-14(4-6-15)20-18(22)13-2-7-16(19)17(12-13)27(23,24)21-8-10-26-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXIXSHVVMEUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(4-methoxyphenyl)-3-morpholin-4-ylsulfonylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS*,6aR*)-N-(tert-butyl)-2-oxo-3-[2-(2-pyridinyl)ethyl]hexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5125057.png)

![1-[4-(4-bromophenoxy)butoxy]-3-methoxybenzene](/img/structure/B5125067.png)
![1-ethoxy-3-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5125073.png)
![N-(2-cyanophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5125077.png)
![5-{3-chloro-4-[3-(2-chlorophenoxy)propoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125092.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B5125095.png)


![4-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5125110.png)
![3-{[(2-pyridinylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B5125122.png)
![diethyl 2-{[N-(2-phenylethyl)glycyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5125158.png)
![N-ethyl-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B5125164.png)